molecular formula C12H15ClN2O B044644 Spiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 356072-46-3

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No.: B044644
CAS No.: 356072-46-3
M. Wt: 238.71 g/mol
InChI Key: MYFMLWOZVQXZNY-UHFFFAOYSA-N
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Description

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves multicomponent reactions. One common method is the cyclocondensation reaction of isatins with piperidines under mild conditions. The reaction is often carried out in aqueous media, which aligns with green chemistry principles . Another efficient method involves the use of β-enamino esters and isatins in the presence of a base catalyst such as triethylamine .

Industrial Production Methods

Industrial production of spiro[indoline-3,4’-piperidin]-2-one hydrochloride may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form spirooxindoles.

    Reduction: Reduction reactions can modify the indoline or piperidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the spirocyclic structure .

Major Products

The major products formed from these reactions include functionalized spirooxindoles, spiro[indoline-3,4’-pyridines], and spiro[indoline-3,4’-pyridinones], depending on the specific reagents and conditions used .

Scientific Research Applications

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride stands out due to its unique combination of indoline and piperidine rings, which imparts distinct chemical and biological properties. Its ability to interact with the vesicular acetylcholine transporter sets it apart from other spirocyclic compounds, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFMLWOZVQXZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625284
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356072-46-3, 252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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